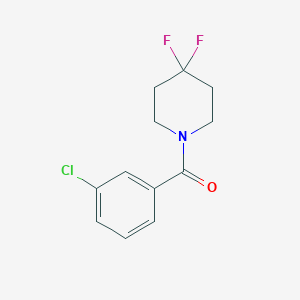

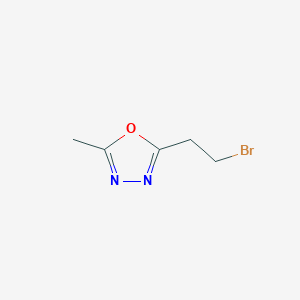

![molecular formula C20H16F3N3O2 B2381252 2-(1H-benzo[d]imidazol-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide CAS No. 1421448-90-9](/img/structure/B2381252.png)

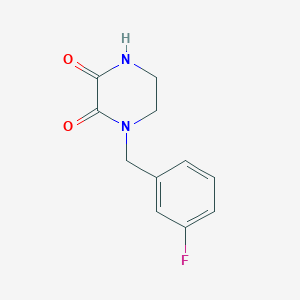

2-(1H-benzo[d]imidazol-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-benzo[d]imidazole is a type of organic compound that contains a benzene ring fused to an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of 1H-benzo[d]imidazole derivatives often involves the reaction of o-phenylenediamine with a carboxylic acid . The carboxylic acid can be activated in various ways to facilitate the reaction .

Molecular Structure Analysis

The molecular structure of 1H-benzo[d]imidazole derivatives can be confirmed by various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .

Chemical Reactions Analysis

1H-benzo[d]imidazole derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule . For example, they can act as ligands in coordination chemistry, forming complexes with metal ions .

Physical And Chemical Properties Analysis

1H-benzo[d]imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis of Imidazoles

The compound contains a benzimidazole core, which is a key component in the synthesis of imidazoles . Imidazoles are important heterocyclic structural motifs in functional molecules and are utilized in a diverse range of applications .

Pharmaceuticals and Agrochemicals

Imidazoles, which can be synthesized from benzimidazole compounds, have traditional applications in pharmaceuticals and agrochemicals . They are often used as building blocks in the synthesis of various drugs and agrochemicals .

Dyes for Solar Cells and Other Optical Applications

Benzimidazole derivatives have been researched for their potential use in dyes for solar cells and other optical applications . The benzimidazole core can contribute to the light-absorbing properties of these dyes .

Functional Materials

Benzimidazole and its derivatives have been studied for their potential use in the creation of functional materials . These materials can have various applications, including in electronics and other high-tech industries .

Catalysis

Benzimidazole compounds can also be used in catalysis . They can act as ligands in various catalytic reactions, contributing to the efficiency and selectivity of these processes .

Antitumor Agents

Some benzimidazole derivatives have shown potential as antitumor agents . In vitro antitumor assay results showed that some compounds exhibited moderate to high inhibitory activities against various tumor cell lines .

Mechanism of Action

Target of Action

Benzimidazole compounds are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation .

Biochemical Pathways

Benzimidazole derivatives are known to be involved in a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of benzimidazole derivatives can vary widely, depending on their specific chemical structure .

Result of Action

Benzimidazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of benzimidazole derivatives .

Safety and Hazards

Future Directions

The future directions for research on 1H-benzo[d]imidazole derivatives are vast. They have a broad range of chemical and biological properties, making them useful in the development of new drugs . Future research could focus on exploring their potential applications in various fields, such as medicine, agriculture, and materials science .

properties

IUPAC Name |

2-(benzimidazol-1-yl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N3O2/c21-20(22,23)15-6-5-7-16(12-15)28-11-4-3-10-24-19(27)13-26-14-25-17-8-1-2-9-18(17)26/h1-2,5-9,12,14H,10-11,13H2,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMJIXIZAQNDTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC(=O)NCC#CCOC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzo[d]imidazol-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

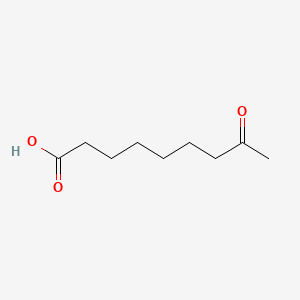

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide](/img/structure/B2381173.png)

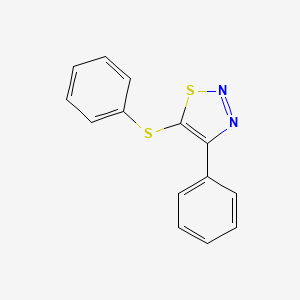

![diethyl (E,4E)-4-[amino-[4-(2,6-dimethylphenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate](/img/structure/B2381175.png)

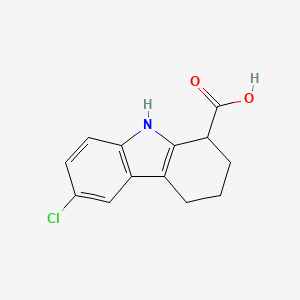

![5-Chloro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2381179.png)

![1-(4-Chlorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2381183.png)